molecular formula C10H10F3NO2 B13946884 Methyl 3-(methyl(trifluoromethyl)amino)benzoate

Methyl 3-(methyl(trifluoromethyl)amino)benzoate

Cat. No.: B13946884
M. Wt: 233.19 g/mol
InChI Key: WPTTUNFRSZBIQP-UHFFFAOYSA-N
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Description

Methyl 3-(methyl(trifluoromethyl)amino)benzoate is an organic compound that belongs to the class of trifluoromethyl-substituted aromatic esters. This compound is characterized by the presence of a trifluoromethyl group attached to the aromatic ring, which imparts unique chemical and physical properties. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(methyl(trifluoromethyl)amino)benzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(methyl(trifluoromethyl)amino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(methyl(trifluoromethyl)amino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(methyl(trifluoromethyl)amino)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(methyl(trifluoromethyl)amino)benzoate is unique due to the presence of both the trifluoromethyl and methylamino groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields.

Properties

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

methyl 3-[methyl(trifluoromethyl)amino]benzoate

InChI

InChI=1S/C10H10F3NO2/c1-14(10(11,12)13)8-5-3-4-7(6-8)9(15)16-2/h3-6H,1-2H3

InChI Key

WPTTUNFRSZBIQP-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC(=C1)C(=O)OC)C(F)(F)F

Origin of Product

United States

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